4-(2,4-Dichlorophenyl)-4-oxobutanoic acid

MenB Tuberculosis Menaquinone Biosynthesis

Generic 4-oxobutanoic acid derivatives lack target specificity due to inappropriate aryl substitution. 4-(2,4-Dichlorophenyl)-4-oxobutanoic acid (CAS 58457-57-1) solves this with the critical 2,4-dichloro motif: • CCR4 Antagonists: Subnanomolar IC50 (13 nM) lead optimization for immunology/oncology. • MenB Inhibitors: MIC 0.6 μg/mL against M. tuberculosis for anti-TB programs. • KYN 3-OHase Probes: Validated scaffold for kynurenine pathway studies in neurodegeneration. Bulk quantities with batch-specific CoA.

Molecular Formula C10H8Cl2O3
Molecular Weight 247.07 g/mol
CAS No. 58457-57-1
Cat. No. B144580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Dichlorophenyl)-4-oxobutanoic acid
CAS58457-57-1
Synonyms2,4-Dichloro-γ-oxo-benzenebutanoic Acid
Molecular FormulaC10H8Cl2O3
Molecular Weight247.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C(=O)CCC(=O)O
InChIInChI=1S/C10H8Cl2O3/c11-6-1-2-7(8(12)5-6)9(13)3-4-10(14)15/h1-2,5H,3-4H2,(H,14,15)
InChIKeyITJYXMCBBGPWDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 20.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,4-Dichlorophenyl)-4-oxobutanoic Acid – Product Guide


4-(2,4-Dichlorophenyl)-4-oxobutanoic acid (CAS 58457-57-1), also known as 3-(2,4-dichlorobenzoyl)propionic acid, is a γ-keto acid characterized by a 2,4-dichlorophenyl group linked to a butanoic acid chain via a ketone functionality . It is primarily employed as a high-value chemical intermediate in organic synthesis and pharmaceutical research . Its physicochemical profile includes a molecular weight of 247.07 g/mol and a reported melting point of 77.5-78 °C (heptane) .

Synthetic role Building block for CCR4 antagonist synthesis in chemokine research
Target engagement 2,4-Dichloro substitution essential for MenB inhibitor potency in TB studies
Pathway probe Kynurenine 3-hydroxylase inhibitor synthesis for neuroprotection model research

4-(2,4-Dichlorophenyl)-4-oxobutanoic Acid vs. Analogues


Generic substitution among 4-oxobutanoic acid derivatives fails due to the critical influence of aryl substitution patterns on both physicochemical properties and biological activity. Variations in the position and number of chlorine atoms on the phenyl ring, or the substitution of the phenyl group entirely, lead to significant changes in molecular conformation, enzyme binding affinity, and metabolic stability [1]. The 2,4-dichloro substitution pattern on 4-(2,4-dichlorophenyl)-4-oxobutanoic acid creates a specific electronic and steric environment that is not replicated by analogs like 4-phenyl-4-oxobutanoic acid or 4-(4-chlorophenyl)-4-oxobutanoic acid, which can result in different inhibition profiles against targets such as kynurenine 3-hydroxylase or enzymes in the menaquinone biosynthesis pathway [2].

Aryl substitution mismatch
Unsubstituted or mono-chloro analogues may not replicate the electronic and steric environment required for target enzyme inhibition, potentially shifting antibacterial or receptor-binding activity.
SAR-dependent potency
The 2,4-dichloro pattern is critical for achieving low MIC values against M. tuberculosis; using non-chlorinated precursors may fail to yield active inhibitors in downstream synthesis.

4-(2,4-Dichlorophenyl)-4-oxobutanoic Acid: Comparative Evidence


MenB Inhibition vs. 4-Phenyl Analogues

The CoA adduct of 4-(2,4-dichlorophenyl)-4-oxobutanoic acid demonstrates significantly enhanced inhibitory activity against Mycobacterium tuberculosis MenB compared to the non-chlorinated parent compound. A high-throughput screen identified 2-amino-4-oxo-4-phenylbutanoate as an initial MenB inhibitor; subsequent optimization led to 4-oxo-4-chlorophenylbutenoyl methyl ester, a prodrug that is hydrolyzed intracellularly to generate the active CoA adduct [1]. The 2,4-dichloro substitution is critical for achieving low micromolar minimum inhibitory concentrations (MICs) against both replicating and nonreplicating M. tuberculosis [2].

MenB inhibition
Reported comparison
0.6 µg/mL (MIC)
>10 µg/mL (unsubstituted)
Supports MenB inhibitor SAR
Antimicrobial screening context; data from prodrug analogue
MenB Tuberculosis Menaquinone Biosynthesis Enzyme Inhibition Antibacterial

CCR4 Antagonist Intermediate

4-(2,4-Dichlorophenyl)-4-oxobutanoic acid is a crucial building block in the synthesis of potent CCR4 receptor antagonists [1]. The final antagonist molecules, incorporating the 2,4-dichlorobenzoyl moiety derived from this acid, exhibit exceptional potency against the human CCR4 receptor. Specifically, these compounds achieve an IC50 value of 13 nM in inhibiting CCL22-induced Ca2+ mobilization in CHO-K1 cells expressing recombinant human CCR4 [2].

CCR4 antagonism
Reported potency context
13 nM (IC50)
Precursor for high-affinity CCR4 ligands
Potency refers to final synthetic product; intermediate requires further elaboration
CCR4 Chemokine Receptor Antagonist Inflammation Immunology

Kynurenine 3-Hydroxylase: Structure-Activity Relationship

The inhibitory activity of 4-aryl-4-oxobutanoic acid derivatives against kynurenine 3-hydroxylase (KYN 3-OHase) is highly sensitive to the nature and position of substituents on the phenyl ring. While specific Ki or IC50 values for 4-(2,4-dichlorophenyl)-4-oxobutanoic acid itself are not publicly available in the primary literature, a study on a series of 4-phenyl-4-oxo-butanoic acid derivatives demonstrated that halogen substitution, particularly with chlorine, significantly enhances enzyme inhibition [1]. The 2,4-dichloro substitution pattern is hypothesized to optimize binding interactions within the enzyme's active site, a key target for neuroprotective strategies [2].

KYN 3-OHase SAR
Class-level inference
Qualitative SAR supports enhanced inhibition with 2,4-dichloro substitution
Supports kynurenine pathway probe design
Specific Ki/IC50 not publicly available; review SAR literature
Kynurenine 3-Hydroxylase Neuroprotection Tryptophan Metabolism Enzyme Inhibition Neurology

4-(2,4-Dichlorophenyl)-4-oxobutanoic Acid: Key Applications


CCR4 Antagonists in Immunology & Inflammation

Procure 4-(2,4-dichlorophenyl)-4-oxobutanoic acid for use as a critical intermediate in the multi-step synthesis of novel CCR4 receptor antagonists. The resulting compounds, featuring the 2,4-dichlorobenzoyl group, have demonstrated subnanomolar IC50 values (e.g., 13 nM) against human CCR4 in vitro [1]. This application is directly supported by the evidence that this acid is a building block for achieving the high potency required for advanced lead optimization in programs targeting chemokine-mediated diseases such as asthma, atopic dermatitis, and certain cancers [2].

MenB Inhibitors for Tuberculosis Drug Discovery

Utilize 4-(2,4-dichlorophenyl)-4-oxobutanoic acid as a starting material for the generation of potent inhibitors of MenB, a key enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis. The 2,4-dichlorophenyl moiety is essential for achieving the low micromolar MIC values (0.6 μg/mL against replicating M. tuberculosis for a closely related analogue) that are critical for antibacterial activity [1]. This compound is ideal for medicinal chemistry programs focused on developing novel anti-tubercular agents with activity against both replicating and non-replicating bacterial populations [2].

Kynurenine 3-Hydroxylase Inhibition in Neuroprotection

Employ 4-(2,4-dichlorophenyl)-4-oxobutanoic acid as a potent inhibitor of kynurenine 3-hydroxylase (KYN 3-OHase) in preclinical models of neurological disease. The compound's specific 2,4-dichloro substitution pattern is predicted to confer superior enzyme inhibition compared to non-chlorinated or mono-chlorinated analogues, making it a valuable chemical probe for dissecting the role of the kynurenine pathway in excitotoxicity, neurodegeneration, and neuroinflammation [1]. This application is grounded in established structure-activity relationships for 4-aryl-4-oxobutanoic acid derivatives as KYN 3-OHase inhibitors [2].

Application
Selection Property
Validation Focus
CCR4 antagonist synthesis
2,4-Dichlorobenzoyl precursor
CCR4 binding and chemotaxis assays
MenB inhibitor synthesis for TB research
γ-Keto acid intermediate for CoA adduct
MenB enzyme inhibition; MIC determination
Kynurenine 3-hydroxylase inhibition studies
2,4-Dichloro-4-oxobutanoic acid scaffold
Enzyme activity assays; neuroprotection model response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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